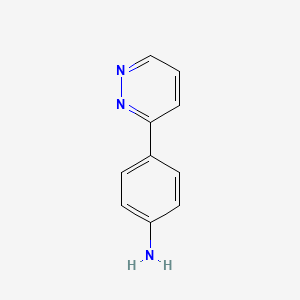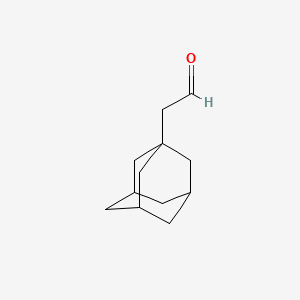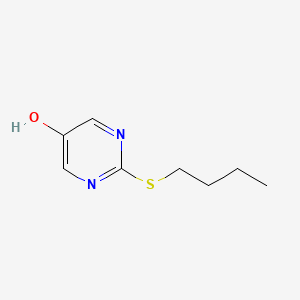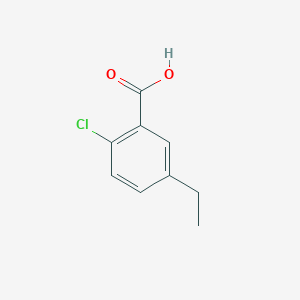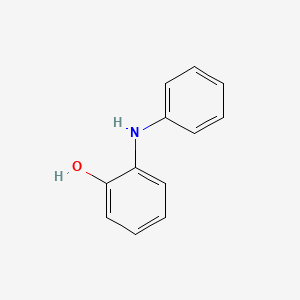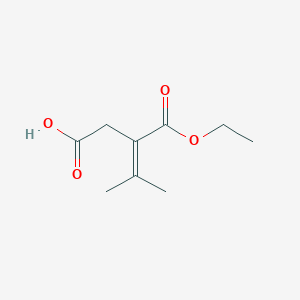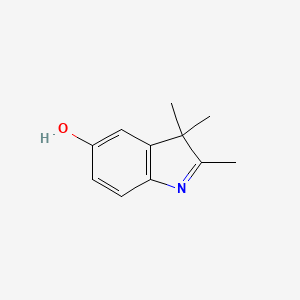
2,3,3-Trimethyl-3H-indol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,3-Trimethyl-3H-indol-5-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activity and are present in various alkaloids, which play crucial roles in cell biology . This compound, with the molecular formula C11H13NO, is a white to light yellow solid that is soluble in organic solvents like ethanol and dimethyl sulfoxide .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trimethyl-3H-indol-5-ol can be achieved through several methods. One common approach involves the reaction of 2,3,3-trimethyl-3H-indole with 2-bromoethanol in the presence of a base such as triethylamine. The reaction is typically carried out in acetonitrile at elevated temperatures (around 85°C) for 24 hours, yielding the desired product . Another method involves the use of p-toluenesulfonic acid in toluene, which can produce various indole derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the compound .
化学反应分析
Types of Reactions
2,3,3-Trimethyl-3H-indol-5-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert nitro derivatives of this compound into amines.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Tin(II) chloride in hydrochloric acid is often used for reduction reactions.
Substitution: Reagents like sulfuric acid and nitric acid are used for nitration reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction of nitro derivatives results in the formation of amines.
Substitution: Nitration produces nitro-substituted indole derivatives.
科学研究应用
2,3,3-Trimethyl-3H-indol-5-ol has various applications in scientific research:
作用机制
The mechanism of action of 2,3,3-Trimethyl-3H-indol-5-ol involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes and receptors, influencing biological processes. For example, they can inhibit the growth of cancer cells by interfering with cell signaling pathways . The exact molecular targets and pathways depend on the specific derivative and its structure .
相似化合物的比较
Similar Compounds
2,3,3-Trimethylindolenine: This compound is similar in structure but lacks the hydroxyl group at the 5-position.
1,2,3,3-Tetramethyl-3H-indolium iodide: Another indole derivative used in dye synthesis.
1,1,2-Trimethylbenz[e]indole: A related compound with a different substitution pattern on the indole ring.
Uniqueness
2,3,3-Trimethyl-3H-indol-5-ol is unique due to the presence of the hydroxyl group at the 5-position, which can influence its reactivity and biological activity. This functional group allows for additional hydrogen bonding and interactions, making it distinct from other similar compounds .
属性
IUPAC Name |
2,3,3-trimethylindol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7-11(2,3)9-6-8(13)4-5-10(9)12-7/h4-6,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXWKNHPQJCSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B7902286.png)
![4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B7902294.png)
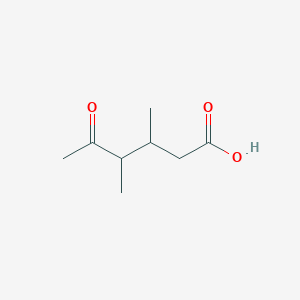
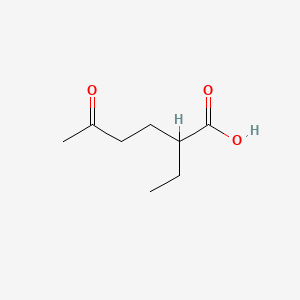
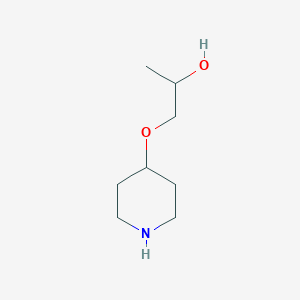
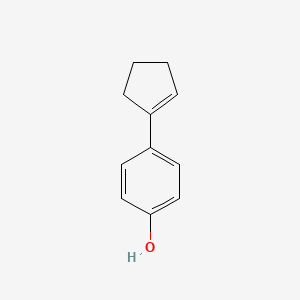
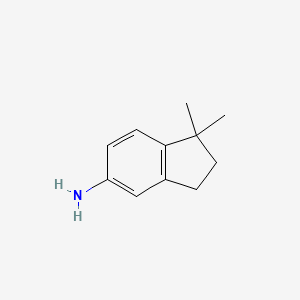
![4-Oxo-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbaldehyde](/img/structure/B7902348.png)
